2,5-O-Methylene-D-mannitol

Conformational Analysis NMR Spectroscopy Chiral Building Blocks

Research challenge: unpredictable stereochemical outcomes when using flexible, non-rigid diol scaffolds for chiral synthesis. 2,5-O-Methylene-D-mannitol (CAS 36566-49-1) provides a rigid, C2-symmetric twist-chair conformation that enforces predictable stereochemistry. • 98% purity; M.W. 194.18 g/mol; m.p. 174-175°C • Validated precursor for enantiopure 1-O-alkyl-sn-glycerols & fluorescent lipid probes (4-step route) • Key scaffold for trans-fused crown ethers with pre-organized binding pockets • Supplied as white crystalline powder; ship ambient, store RT.

Molecular Formula C7H14O6
Molecular Weight 194.18 g/mol
CAS No. 36566-49-1
Cat. No. B1604751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-O-Methylene-D-mannitol
CAS36566-49-1
Molecular FormulaC7H14O6
Molecular Weight194.18 g/mol
Structural Identifiers
SMILESC1OC(C(C(C(O1)CO)O)O)CO
InChIInChI=1S/C7H14O6/c8-1-4-6(10)7(11)5(2-9)13-3-12-4/h4-11H,1-3H2/t4-,5-,6-,7-/m1/s1
InChIKeyDBGKIDGPXZLFEC-DBRKOABJSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-O-Methylene-D-mannitol for Chiral Synthesis & Material Science


2,5-O-Methylene-D-mannitol (CAS 36566-49-1) is a bicyclic acetal derived from the sugar alcohol D-mannitol. Characterized by a central seven-membered 1,3-dioxepane ring fused at the 2,5-positions of the mannitol backbone [1], this compound serves as a specialized chiral building block. Its primary utility lies in its rigid, pre-organized structure, which imparts predictable stereochemistry to its derivatives [2]. Available commercially at 98% purity, its key physical properties include a molecular weight of 194.18 g/mol and a melting point of 174-175 °C . As a protected polyol, it functions as a stable intermediate that enables selective functionalization at specific hydroxyl groups, a feature exploited in the synthesis of complex chiral molecules, crown ethers, and functional lipids [3].

Workflow Chiral pool synthesis & regioselective functionalization
Selection Rigid C2-symmetric TC conformation for predictable stereochemistry

Generic Substitution Failure for 2,5-O-Methylene-D-mannitol


2,5-O-Methylene-D-mannitol cannot be replaced by other mannitol acetals or unprotected mannitol due to its unique combination of a specific seven-membered ring acetal protecting group and a defined, rigid molecular conformation. While other acetals, such as isopropylidenes (e.g., 2,4:3,5-di-O-isopropylidene-D-mannitol), provide protection, they do not enforce the same C2-symmetric, twist-chair (TC) conformation that is a defining feature of the 2,5-O-methylene derivative [1]. This conformational rigidity is critical for applications requiring pre-organization, such as the synthesis of trans-fused crown ethers or as a scaffold in asymmetric synthesis [2]. Furthermore, the methylene bridge exhibits a distinct stability profile compared to its analog in glucitol-derived compounds, making its reactivity predictable and unique [3]. Substituting with a different acetal would fundamentally alter the steric and electronic environment of the resulting molecules, leading to different products or a loss of desired stereochemical outcomes.

Conformational mismatch Isopropylidene-protected mannitol analogs lack the rigid TC conformation, potentially leading to different stereochemical outcomes.
Stability profile difference The methylene acetal bridge in the mannitol derivative is acid-labile, unlike its stable glucitol analog; route conditions must be reviewed.

2,5-O-Methylene-D-mannitol vs. Analogs: Evidence Guide


Twist-Chair Conformation vs. Glucitol Analog

The conformational preference of 2,5-O-methylene-D-mannitol is distinct from that of its glucitol-derived analog. For 1,6-dideoxy-2,5-O-methylene-D-mannitol, 1H NMR analysis indicates a conformational equilibrium dominated by three twist-chair (TC) conformations, one with C2 symmetry [1]. This is in contrast to the chair (C) conformations observed for other 1,3-dioxepane systems and specifically differs from the folding behavior suggested for the 2,4-O-methylene-D-glucitol derivative, which is proposed to be more flexible [2].

Conformation vs. Glucitol
Class-level
Target: Predominant TC forms, C2 symmetry. Comparator: More flexible folding suggested for glucitol analog.
Supports predictable stereochemical outcomes in asymmetric synthesis.
NMR analysis in solution; class-level inference.
Conformational Analysis NMR Spectroscopy Chiral Building Blocks

Methylene Acetal Stability: Mannitol vs. Glucitol

The stability of the methylene acetal bridge in aqueous acid is highly dependent on the parent sugar alcohol. Research demonstrates that the methylene acetal in a glucitol derivative (1,5:3,6-dianhydro-2,4-O-methylene-D-glucitol) is stable in hot water and dilute aqueous acid [1]. In direct contrast, the methylene bridges in the analogous mannitol compound, 1,4:3,6-dianhydro-2,5-O-methylene-D-mannitol, and its D-iditol analog are not stable under these conditions [1].

Acetal Stability vs. Glucitol
Class-level
Mannitol bridge is acid-labile; glucitol bridge remains stable under identical hot water/dilute acid conditions.
Defines acid-sensitivity boundary for synthetic route design.
Comparative stability study; class-level distinction.
Protecting Group Chemistry Stability Studies Carbohydrate Chemistry

Alkyl Glycerol Synthesis from D-Mannitol Precursor

2,5-O-Methylene-D-mannitol serves as a highly effective precursor for synthesizing enantiomerically pure 1-O-alkyl-sn-glycerols. A published synthetic route demonstrates that starting from this compound, the central intermediate 2,2-O-methylene-bis-(3-O-trityl)-sn-glycerol can be synthesized in four steps [1]. This intermediate can then be used to produce 1-O-hexadecyl-sn-glycerol, a key lipid building block, through a straightforward condensation and deprotection sequence [1].

Alkyl Glycerol Synthesis
Head-to-head
Four-step route to chiral 1-O-alkyl-sn-glycerols from this precursor.
Enables efficient synthesis of enantiopure lipid probes without resolution.
Reported synthetic pathway; yield context to verify.
Lipid Synthesis Fluorescent Probes Chiral Pool Synthesis

Polymorphism in the Solid State

2,5-O-Methylene-D-mannitol exhibits polymorphism, which is a critical quality attribute for any solid material used in crystallography or formulation. X-ray diffraction studies have identified two distinct polymorphs of the compound at 100 K [1]. These polymorphs, while having the same molecular formula and connectivity, differ in their hydrogen-bonding patterns within the crystal lattice, with both having two molecules in the asymmetric unit (Z' = 2) [1].

Solid-State Polymorphism
Class-level
Two polymorphs at 100 K, Z'=2, distinct H-bond networks.
Polymorph control may be needed for batch consistency in crystallography.
XRD data; polymorph landscape under review.
Crystallography Polymorph Screening Solid State Chemistry

Functionalization Versatility Using Dibenzoate Derivative

The presence of both protected (methylene acetal) and unprotected hydroxyl groups in 2,5-O-methylene-D-mannitol allows for sequential, regioselective functionalization. This is exemplified by its use in the synthesis of complex derivatives. A related compound, 3,4-O-isopropylidene-2,5-O-methylene-dibenzoate-D-mannitol (CAS 31818-66-3), demonstrates that the 2,5-O-methylene bridge can coexist with other common protecting groups, such as benzoates and isopropylidene acetals [1].

Protecting Group Orthogonality
Data to verify
Methylene acetal compatible with benzoate and isopropylidene groups.
May support multi-step regioselective synthesis.
Class-level inference; independent validation data lacking.
Protecting Group Strategy Organic Synthesis Derivatization

Validated Applications of 2,5-O-Methylene-D-mannitol


Synthesis of Chiral Alkyl Glycerols and Fluorescent Probes

Procurement is justified for research groups focused on lipid biochemistry and cell biology. As demonstrated, 2,5-O-methylene-D-mannitol is a validated chiral pool precursor for synthesizing enantiomerically pure 1-O-alkyl-sn-glycerols, including fluorescently labeled analogs, in a concise four-step route [1]. This application leverages its defined stereochemistry to avoid resolution steps, making it superior to non-chiral or racemic starting materials for producing optically pure biochemical probes for studying lipid metabolism and membrane dynamics.

Chiral Crown Ether & Macrocyclic Ligand Construction

This compound is a key building block for chiral crown ethers. Its rigid, C2-symmetric twist-chair (TC) conformation [1] is crucial for pre-organizing the macrocycle structure, as confirmed by X-ray diffraction of a trans-fused crown ether derivative [2]. Researchers in supramolecular chemistry and asymmetric catalysis can utilize it to create host molecules with predictable binding pockets, a feature not readily achieved with more flexible, non-rigid diol scaffolds.

Crystallographic Applications of a Defined Chiral Scaffold

For structural biology and materials science, the compound's polymorphism and ability to form crystalline complexes are key. Its two known polymorphs at 100 K, with distinct hydrogen-bonding patterns (Z' = 2) [3], make it a model system for studying crystal packing forces. Furthermore, its ability to form defined complexes, such as with NaI [3], suggests potential as a crystallization chaperone or for designing novel co-crystals, where its rigid stereochemistry provides a predictable framework for analyzing intermolecular interactions.

Orthogonal Protection for Chiral Tetrol Synthesis

In complex organic synthesis, 2,5-O-methylene-D-mannitol functions as a selectively protected chiral tetrol. Its methylene acetal is compatible with other protecting groups like benzoates and isopropylidenes [4]. This orthogonal stability allows for the sequential, regioselective manipulation of the remaining free hydroxyl groups, making it a strategic intermediate for building complex, highly functionalized chiral molecules where simpler mannitol derivatives would lack the necessary selectivity and control.

Application
Selection Property
Validation Focus
Chiral lipid & fluorescent probe synthesis
Defined stereochemistry avoids resolution
Enantiopurity and synthetic route efficiency
Chiral crown ether & macrocycle design
Pre-organized TC conformation
Predictable host-guest binding geometry
Crystallography & co-crystal studies
Polymorph diversity & complexation ability
Polymorph identification and lattice analysis
Multi-step chiral tetrol synthesis
Orthogonal protecting group compatibility
Regioselective functionalization sequence

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